2-Tert-butoxy-6-hydroxybenzamide
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Overview
Description
2-Tert-butoxy-6-hydroxybenzamide is an organic compound with the molecular formula C11H15NO3 and a molecular weight of 209.24 g/mol . This compound is known for its unique structure, which includes a tert-butoxy group and a hydroxybenzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of tert-butyl azidoformate, which is a thermally unstable and shock-sensitive compound . The reaction conditions often require anhydrous solvents and a nitrogen atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 2-Tert-butoxy-6-hydroxybenzamide may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butoxy-6-hydroxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and conditions such as elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can lead to the formation of quinones, while reduction of the amide group can produce amines.
Scientific Research Applications
2-Tert-butoxy-6-hydroxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential antioxidant and thrombin-inhibitory activities.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-Tert-butoxy-6-hydroxybenzamide involves its interaction with molecular targets such as enzymes and receptors. For example, its thrombin-inhibitory activity is due to its ability to bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin . The antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzamide: Lacks the tert-butoxy group but shares the hydroxybenzamide moiety.
2-Tert-butoxybenzamide: Lacks the hydroxy group but contains the tert-butoxy and amide groups.
6-Hydroxybenzamide: Similar structure but without the tert-butoxy group.
Uniqueness
2-Tert-butoxy-6-hydroxybenzamide is unique due to the presence of both the tert-butoxy and hydroxy groups, which confer distinct chemical properties and biological activities. This combination of functional groups makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C11H15NO3 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
2-hydroxy-6-[(2-methylpropan-2-yl)oxy]benzamide |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-8-6-4-5-7(13)9(8)10(12)14/h4-6,13H,1-3H3,(H2,12,14) |
InChI Key |
ROROXSSTYWRYAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1C(=O)N)O |
Origin of Product |
United States |
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